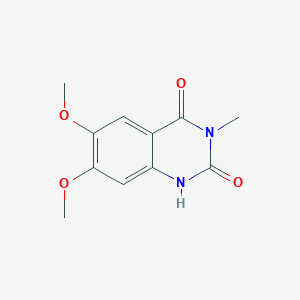

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6,7-dimethoxy-3-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-13-10(14)6-4-8(16-2)9(17-3)5-7(6)12-11(13)15/h4-5H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDZFXRQHXBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quinazolinedione Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is of particular interest due to its prevalence in compounds exhibiting diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The substitution pattern on the benzene ring, specifically the presence of methoxy groups at the 6- and 7-positions, is a common feature in several bioactive molecules. Further modification, such as N-alkylation, allows for the fine-tuning of physicochemical properties and biological targets.

This guide provides a comprehensive, research-level overview of the synthetic pathways leading to 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione. We will deconstruct the synthesis into two primary stages: the construction of the core heterocyclic scaffold and the subsequent regioselective N-methylation. The discussion emphasizes the chemical rationale behind procedural choices, offering insights grounded in established synthetic organic chemistry principles.

Overall Synthetic Strategy

The synthesis of the target compound is most logically approached via a two-phase strategy. The first phase focuses on constructing the stable, bicyclic 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione core from commercially available precursors. The second phase involves the selective introduction of a methyl group onto the N-3 position of the pre-formed ring system.

Figure 2: Workflow for the synthesis of the quinazolinedione core.

Expertise & Causality: Rationale Behind the Core Synthesis

-

Step 1: Esterification: The initial carboxylic acid is converted to its methyl ester. This is a crucial activation step. The ester is a better substrate for the subsequent cyclization and prevents the free carboxylic acid from interfering with the reduction or cyclization steps (e.g., by forming unwanted salts or participating in side reactions). A simple Fischer esterification using methanol with a catalytic amount of sulfuric acid is efficient and cost-effective.

-

Step 2: Nitro Group Reduction: The reduction of the aromatic nitro group to an amine is the key transformation to set up the cyclization. Using iron powder in an acidic medium (like acetic acid) is a classic, robust, and inexpensive method for this conversion, known as the Béchamp reduction. [3]It is preferred over catalytic hydrogenation in many industrial settings due to lower cost and avoidance of specialized high-pressure equipment.

-

Step 3: Cyclization with Urea: The formation of the dione ring is achieved by reacting the anthranilate intermediate with urea. Urea serves as a convenient and safe source of the N-C(=O)-N unit. Performing this reaction as a solid-phase fusion at elevated temperatures (e.g., 160 °C) is an effective strategy that avoids the need for solvents, simplifying workup and reducing waste. [3]The reaction proceeds via nucleophilic attack of the aniline nitrogen onto a carbonyl of urea, followed by intramolecular cyclization with the elimination of ammonia.

Protocol 1: Synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

This protocol is adapted from established patent literature. [3]

-

Esterification: To a solution of 4,5-dimethoxy-2-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture until TLC or HPLC analysis indicates complete consumption of the starting material. Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the methyl 4,5-dimethoxy-2-nitrobenzoate product with an organic solvent (e.g., ethyl acetate).

-

Reduction: Suspend the crude methyl 4,5-dimethoxy-2-nitrobenzoate in a mixture of ethanol, water, and acetic acid. Heat the mixture and add iron powder portion-wise, maintaining a gentle reflux. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove iron salts and concentrate the filtrate to obtain methyl 2-amino-4,5-dimethoxybenzoate.

-

Cyclization: Combine the crude methyl 2-amino-4,5-dimethoxybenzoate with urea in a reaction vessel. Heat the mixture to fusion, gradually increasing the temperature to approximately 160 °C. The reaction mixture will solidify as the product forms. After cooling slightly, recrystallize the solid from dilute acetic acid. Filter the cooled mixture to isolate the purified 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

Phase 2: N-3 Methylation of the Quinazolinedione Core

With the core scaffold in hand, the final step is the introduction of a methyl group. The quinazolinedione ring has two secondary amine protons at the N-1 and N-3 positions. Alkylation must therefore be controlled to achieve the desired N-3 substitution. While literature on the parent scaffold shows that dialkylation is possible, selective mono-alkylation can be achieved by careful control of stoichiometry and reaction conditions. [1][2]

Expertise & Causality: Rationale Behind N-Methylation

The N-methylation is a classical nucleophilic substitution reaction. A base is used to deprotonate one of the ring nitrogens, creating a nucleophilic anion. This anion then attacks an electrophilic methyl source, such as methyl iodide.

-

Choice of Base and Solvent: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the imide nitrogen but is less likely to cause hydrolysis of the substrate or react with the alkylating agent. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

-

Regioselectivity (N-1 vs. N-3): The relative acidity of the N-1 and N-3 protons and steric factors determine the site of alkylation. In many quinazolinedione systems, the N-3 position is often more sterically accessible and its proton may be more acidic, favoring alkylation at this site. However, a mixture of N-1 and N-3 methylated products, as well as the N,N'-dimethylated product, is possible. Careful control of stoichiometry (using ~1 equivalent of the methylating agent) and temperature can maximize the yield of the desired mono-methylated product. Final purification via column chromatography is typically required to isolate the pure N-3 isomer.

Figure 3: N-Methylation of the quinazolinedione core.

Protocol 2: N-Methylation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

-

Setup: Dissolve 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq.) in anhydrous DMF.

-

Deprotonation: Add anhydrous potassium carbonate (approx. 1.2 eq.) to the solution. Stir the suspension at room temperature for 30-60 minutes.

-

Alkylation: Add methyl iodide (1.0-1.1 eq.) dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C) and monitor its progress by TLC.

-

Workup: Once the starting material is consumed, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration.

-

Purification: Dry the crude solid. If isomeric products are present, purify the desired 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary: Reagents and Conditions for N-Methylation

| Parameter | Recommended Reagent/Condition | Rationale |

| Substrate | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | Precursor core synthesized in Phase 1. |

| Methylating Agent | Methyl Iodide (CH₃I) or Dimethyl Sulfate | Highly reactive electrophiles for Sₙ2 reaction. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Sufficiently basic, low cost, easy to handle. |

| Solvent | Anhydrous DMF or Acetone | Polar aprotic; facilitates the Sₙ2 reaction. |

| Stoichiometry | ~1.0-1.1 eq. of Methylating Agent | Minimizes formation of the di-methylated byproduct. |

| Temperature | Room Temperature to 50 °C | Provides sufficient energy for reaction without promoting side reactions. |

Conclusion

The synthesis of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a well-defined process that leverages fundamental reactions in organic chemistry. The strategy presented, involving the initial construction of the dimethoxyquinazolinedione core followed by a controlled N-methylation, provides a reliable and adaptable route to the target molecule. By understanding the causality behind the choice of reagents and conditions for each step, researchers can effectively troubleshoot and optimize the synthesis for the efficient production of this and other valuable N-substituted quinazolinedione derivatives for applications in drug development and chemical biology.

References

-

Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(3), 433-440. Available at: [Link]

-

Break, L. M., & Hijazi, A. A. (2023). Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects. Asian Journal of Science and Technology, 14(12), 12821-12825. Available at: [Link]

- CN1089090C. Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.

-

Li, Y., et al. (2018). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 42(22), 18151-18155. Available at: [Link]

-

Wang, H., et al. (2022). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry, 20(2), 297-301. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Quinazolinediones. Available at: [Link]

-

Vaskevych, A., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(11), 3292. Available at: [Link]

- CN1089090A. Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.

-

Kuran, B., et al. (2014). Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. ResearchGate. Available at: [Link]

-

Wu, C-Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(7), 12285-12295. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4991. Available at: [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

This technical guide provides a detailed exploration of the essential spectroscopic data for the structural elucidation of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione. This compound belongs to the quinazolinedione class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities.[1][2][3] The following sections are designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for the expected spectral features and the experimental choices made during analysis.

Our analysis is built upon foundational data from the parent compound, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, and analogous N-alkylated structures.[4][5] This allows us to present a predictive yet highly accurate spectral profile for the N-3 methylated target molecule.

Molecular Structure and Synthesis Context

The structural confirmation of a synthesized molecule is paramount. The target compound is typically synthesized via N-alkylation of the parent dione, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.[5][6] A common and effective method involves using a methylating agent like methyl iodide in the presence of a suitable base.[5] The addition of the methyl group at the N-3 position induces specific, predictable changes in the spectroscopic signature of the molecule, which we will dissect in the following sections.

Caption: Synthetic route from parent dione to the N-3 methylated target.

Below is the chemical structure of our target compound, with key atoms numbered to facilitate the discussion of NMR assignments.

Caption: Potential ESI-MS fragmentation pathway for the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule. The key diagnostic change upon N-3 methylation is the disappearance of one of the two N-H stretching vibrations seen in the parent compound.

Experimental Protocol (FT-IR)

-

Sample Preparation: Prepare a solid sample as a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. [4][5]

Expected Data and Interpretation

The IR spectrum is interpreted by comparing it to the known spectrum of the parent dione. [4]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance & Rationale |

|---|---|---|

| ~3200-3100 | N-H Stretch | Present. A broad to medium peak corresponding to the remaining N1-H group. This is a key difference from the parent compound, which shows two N-H related stretches. [4] |

| ~3050-3000 | Aromatic C-H Stretch | Present. Weak to medium sharp peaks. |

| ~2950-2850 | Aliphatic C-H Stretch | Present. Weak to medium peaks from the methoxy and N-methyl groups. |

| ~1710-1690 | C=O Stretch (Amide) | Present. A very strong, sharp peak for the C4=O group. |

| ~1670-1650 | C=O Stretch (Ureide) | Present. A strong, sharp peak for the C2=O group. The two distinct C=O bands confirm the dione structure. [4] |

| ~1620-1600 | C=C Aromatic Stretch | Present. Medium intensity peaks. |

| ~1270 & ~1100 | C-O Stretch (Ether) | Present. Strong peaks characteristic of the aryl-ether methoxy groups. [4]|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol (¹H & ¹³C NMR)

-

Solvent Selection: Use a deuterated solvent capable of dissolving the compound, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize many heterocyclic compounds and its residual proton peak does not typically interfere with key signals. [4][7]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm. [4]3. Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to ensure good signal resolution. [4]4. Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) for definitive assignments.

¹H NMR Data (Predicted)

Instrument: 400 MHz, Solvent: DMSO-d₆

The key modification from the parent compound's spectrum is the replacement of one of the broad N-H singlets with a sharp singlet for the N-CH₃ group. [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.1 | Singlet | 1H | N1-H | A downfield, exchangeable proton characteristic of an amide N-H. Its chemical shift is similar to the remaining N-H in the parent dione. [4] |

| ~7.3 | Singlet | 1H | C5-H | Aromatic proton, appearing as a singlet due to a lack of ortho or meta coupling partners. |

| ~6.8 | Singlet | 1H | C8-H | Aromatic proton, shifted upfield relative to C5-H due to the electronic environment. |

| ~3.85 | Singlet | 3H | C7-OCH₃ | Methoxy protons. The two methoxy groups may have slightly different chemical shifts. [4] |

| ~3.80 | Singlet | 3H | C6-OCH₃ | Methoxy protons. [4] |

| ~3.5 | Singlet | 3H | N3-CH₃ | New Signal. The appearance of this sharp singlet is the primary evidence of successful N-methylation. Its predicted shift is based on similar N-methylated quinazolinediones. [5]|

¹³C NMR Data (Predicted)

Instrument: 100 MHz, Solvent: DMSO-d₆

The ¹³C NMR spectrum will be very similar to the parent compound, with the crucial addition of a new signal in the aliphatic region for the N-methyl carbon. [4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162.0 | C 4=O | Carbonyl carbon, typically downfield. |

| ~154.5 | C 6-OCH₃ | Aromatic carbon attached to an electron-donating methoxy group. |

| ~150.0 | C 2=O | Second carbonyl carbon. |

| ~145.0 | C 7-OCH₃ | Aromatic carbon attached to a methoxy group. |

| ~136.0 | C 8a | Quaternary aromatic carbon. |

| ~107.0 | C 4a | Quaternary aromatic carbon. |

| ~106.0 | C 5 | Aromatic CH carbon. |

| ~98.0 | C 8 | Aromatic CH carbon. |

| ~56.0 | -OC H₃ | Methoxy carbons. The two may be distinct but are often very close. [4] |

| ~30.0 | N-C H₃ | New Signal. Aliphatic carbon of the N-methyl group. This prediction is based on analogous structures where the N-methyl carbon appears in this region. [5]|

Conclusion

The structural verification of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The expected data, derived from established literature on analogous compounds, provides a robust framework for researchers to confirm the identity and purity of their synthesized material. The key diagnostic markers for successful synthesis are the correct molecular ion peak in the mass spectrum, the presence of a single N-H stretch in the IR spectrum, and the appearance of a new N-methyl singlet around 3.5 ppm in the ¹H NMR and a corresponding signal around 30 ppm in the ¹³C NMR spectrum.

References

-

Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(2), 279-286. Available at: [Link]

-

Nale, D. B., et al. (2014). Electronic supplementary information for: Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. RSC Advances. Available at: [Link]

-

Pati, H. N., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(7), 549-556. Available at: [Link]

- Google Patents. (1995). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

-

ResearchGate. (2021). Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Available at: [Link]

-

PubChem. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Journal of Chemistry. Available at: [Link]

-

Dow, R. L., et al. (2012). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 3, 835-840. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species † [mdpi.com]

- 6. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 7. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, quinazoline derivatives represent a privileged scaffold, exhibiting a broad spectrum of pharmacological activities. Among these, 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its structural relation to known biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, offering insights into the chemical environment of each nucleus within the molecule.

This guide will first present the experimentally determined ¹H and ¹³C NMR data for the parent compound, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, to establish a baseline for spectral interpretation. Subsequently, a detailed predictive analysis for the N-methylated target compound will be provided, drawing upon established principles of NMR spectroscopy and comparative data from related structures.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are paramount for accurate spectral assignment.

Caption: Workflow illustrating the structural modification from the parent compound to the N-3 methylated derivative.

Table 2: Predicted ¹H and ¹³C NMR Data for 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione in DMSO-d₆

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

| 1-NH | ~11.0 | br s | - | The electronic environment of the 1-NH proton is expected to be largely unaffected by methylation at the distal N-3 position. |

| N-CH₃ | ~3.3-3.5 | s | ~29-31 | The N-methyl group will appear as a singlet in a region typical for methyl groups attached to nitrogen in a heterocyclic system. |

| C-2 | - | - | ~150 | Minor change expected. |

| C-4 | - | - | ~162 | Minor change expected. |

| C-4a | - | - | ~107 | Minor change expected. |

| C-5 | ~7.3 | s | ~98 | A slight downfield shift may be observed due to minor electronic changes. |

| C-6 | - | - | ~155 | Minor change expected. |

| 6-OCH₃ | ~3.8 | s | ~56 | Minimal change expected in the chemical shift of the methoxy protons. |

| C-7 | - | - | ~145 | Minor change expected. |

| 7-OCH₃ | ~3.8 | s | ~56 | Minimal change expected in the chemical shift of the methoxy protons. |

| C-8 | ~6.7 | s | ~106 | A slight downfield shift may be observed due to minor electronic changes. |

| C-8a | - | - | ~136 | Minor change expected. |

Detailed Rationale for Predictions:

-

¹H NMR:

-

N-CH₃ Signal: The most significant change will be the appearance of a new singlet corresponding to the N-methyl protons. Based on data for similar N-methylated quinazolinediones, this signal is anticipated to appear in the range of 3.3-3.5 ppm.

-

Aromatic Protons: The chemical shifts of the aromatic protons at C-5 and C-8 are not expected to change dramatically. Any observed shift will likely be minor and slightly downfield due to subtle changes in the overall electron density of the aromatic system upon N-methylation.

-

Methoxy Protons: The chemical shifts of the two methoxy groups are predicted to remain very similar to the parent compound, as they are relatively remote from the site of methylation.

-

1-NH Proton: The chemical shift of the remaining N-H proton at the 1-position is expected to be similar to that of the parent compound, appearing as a broad singlet.

-

-

¹³C NMR:

-

N-CH₃ Signal: A new signal for the N-methyl carbon will appear in the aliphatic region, typically around 29-31 ppm.

-

Carbonyl and Aromatic Carbons: The chemical shifts of the carbonyl and aromatic carbons are expected to show only minor variations compared to the parent compound. The overall electronic structure of the quinazolinedione core remains largely intact.

-

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione. By presenting experimental data for the parent compound and offering a detailed, reasoned prediction for the N-3 methylated derivative, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The provided spectral analysis and experimental protocols will aid in the unambiguous identification and characterization of this important class of heterocyclic compounds.

References

- Kuran, B., et al. (2015). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 72(4), 687-694.

-

Nale, D. B., et al. (2014). Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology, 4(10), 3651-3659. [Link]

-

Royal Society of Chemistry. (2014). Electronic supplementary information for Catalysis Science & Technology. [Link]

physical and chemical properties of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

An In-depth Technical Guide to the Physical and Chemical Properties of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] This guide focuses on a specific derivative, 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione , providing an in-depth analysis of its physical and chemical properties, a proposed synthetic pathway, and robust protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this molecule and its chemical context.

The subject of this guide is built upon the well-characterized parent compound, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of several α1-adrenergic blockers like doxazosin and alfuzosin.[2] Understanding the properties of this precursor is essential for rationally designing and executing the synthesis of its N-methylated analogue.

Molecular Structure and Core Properties

The fundamental structure consists of a pyrimidinedione ring fused to a benzene ring, substituted with two methoxy groups at positions 6 and 7 and a methyl group at the N-3 position. The methoxy groups are electron-donating, influencing the reactivity and electronic distribution of the aromatic system. The N-methylation at the 3-position, compared to its parent compound, is expected to alter key physical properties such as melting point and solubility by eliminating a hydrogen bond donor site.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the N-alkylation of quinazolinediones. [1][3]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) or acetone as the solvent. Add powdered anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) or tetramethylguanidine (TMG, 1.2 eq) as the base.

-

Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the reagents. K₂CO₃ is a mild, effective base for this transformation. DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Add methyl iodide (CH₃I, 1.2 - 1.5 eq) dropwise to the mixture.

-

Rationale: Pre-stirring with the base allows for the formation of the nucleophilic nitrogen anion. Methyl iodide is a highly reactive and effective methylating agent.

-

-

Reaction Progression: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Moderate heating increases the reaction rate. TLC is a rapid and effective method to visually track the disappearance of the starting material and the appearance of the product spot (which should be less polar).

-

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

-

Rationale: This step quenches the reaction and precipitates the organic product, which is typically insoluble in water, while the inorganic salts (like KI and excess K₂CO₃) dissolve in the aqueous phase.

-

-

Purification: Collect the solid product by vacuum filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum should show:

-

Two singlets for the aromatic protons (H-5 and H-8).

-

Two singlets for the methoxy groups (-OCH₃) at positions 6 and 7.

-

A new singlet corresponding to the N-methyl group (N-CH₃), anticipated in the 3.2-3.6 ppm range. [3] * The disappearance of one of the labile N-H protons compared to the spectrum of the starting material. The remaining N1-H proton will likely appear as a broad singlet.

-

-

¹³C NMR: The spectrum should show 11 distinct carbon signals, including a new signal for the N-methyl carbon and signals for the two carbonyl carbons.

-

-

Mass Spectrometry (MS):

-

Utilize a soft ionization technique like Electrospray Ionization (ESI).

-

The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 237.08 or the sodium adduct [M+Na]⁺ at m/z 259.06, confirming the molecular weight of 236.22 g/mol .

-

-

Infrared (IR) Spectroscopy:

-

Analyze the sample using KBr pellet or ATR-FTIR.

-

Key expected peaks include C=O stretching vibrations for the dione carbonyls (typically around 1650-1710 cm⁻¹) and C-H stretching for aromatic and aliphatic groups. The N-H stretching band present in the starting material (around 3200 cm⁻¹) should still be present but may be altered in appearance.

-

Chemical Reactivity and Stability

-

Stability: The compound is expected to be a stable crystalline solid under standard laboratory conditions. It should be stored away from strong oxidizing agents and moisture.

-

Reactivity: The remaining N-1 proton is acidic and can be removed by a strong base, allowing for further alkylation at this position if desired. The aromatic ring can undergo electrophilic substitution, although the electron-rich nature of the ring is somewhat deactivated by the adjacent carbonyl groups. The methoxy groups could potentially be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

Conclusion

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a valuable derivative of a medicinally important scaffold. While direct experimental data is limited, its properties can be reliably predicted based on its parent compound. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation in a research setting. This foundational knowledge enables its further exploration in drug discovery programs and other chemical applications.

References

-

Kuran, B., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(1), 145-151.

-

Dall’Acqua, F., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(7), 548-557.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 120081, 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione. PubChem. Retrieved January 22, 2026, from [Link].

-

Pati, H. N., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(7), 549-556.

-

Kuran, B., et al. (2013). Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. ResearchGate.

-

Zhang, M. (1996). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.

-

Global Substance Registration System (n.d.). 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE. gsrs.ncats.nih.gov. Retrieved January 22, 2026, from [Link]

-

Break, L. M., & Hijazi, A. A. (2023). Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects. Natural and Engineering Sciences.

Sources

An In-Depth Technical Guide to the Biological Activity of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione and Its Congeners

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets.[1] Its derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities.[1][2][3] Within this broad class, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly fruitful template for drug discovery, especially in oncology.[4] This guide provides a detailed examination of the biological potential of a specific analog, 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione. While direct studies on this precise molecule are limited, this document synthesizes data from closely related 6,7-dimethoxyquinazoline derivatives and the broader quinazolinedione class to build a comprehensive profile. We will explore its synthesis, established biological activities of its parent scaffold, key structure-activity relationships, and the inferred therapeutic potential, providing researchers and drug development professionals with a foundational understanding and actionable experimental protocols.

The 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Core: A Promising Pharmacophore

Quinazoline-2,4(1H,3H)-diones: A Scaffold of Versatility

The quinazoline-2,4(1H,3H)-dione skeleton, a fused benzopyrimidinedione system, serves as a rigid and versatile framework for presenting functional groups in a defined three-dimensional space.[5] This structural feature allows for precise interactions with enzyme active sites and receptors. The biological significance of this scaffold is well-documented, with derivatives showing potent activity as inhibitors of crucial cellular pathways.[1] Notably, research has highlighted their potential in oncology, where they have been shown to target critical enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), PI3K-α, and receptor tyrosine kinases such as c-Met and VEGFR-2.[6][7]

The Influence of 6,7-Dimethoxy Substitution

The introduction of methoxy groups at the 6 and 7 positions of the quinazoline ring is a common strategy in medicinal chemistry.[8] These electron-donating groups can significantly alter the molecule's physicochemical properties, including its lipophilicity, solubility, and electronic distribution. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) profile and can enhance binding affinity to specific biological targets.[8] The 6,7-dimethoxy substitution pattern is a key feature of several established cytotoxic agents, suggesting its importance for anti-tumor activity.[8]

Synthesis and Characterization

General Synthesis of the Core Scaffold

The synthesis of the parent compound, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, typically begins with an appropriately substituted anthranilic acid derivative. One established method involves the reaction of 4,5-dimethoxy-2-aminobenzoic acid with urea.[9] The process involves a solid-phase fusion reaction followed by cyclization to yield the desired quinazolinedione core.[9] Alternative methods include the carbonylation of anthranilamides or the reaction of 2-aminobenzonitriles with CO2.[10]

N3-Methylation

To obtain the target compound, 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, a subsequent alkylation step is required. This is typically achieved by treating the parent dione with a methylating agent, such as methyl iodide, in the presence of a suitable base (e.g., potassium carbonate) and an appropriate solvent. The nitrogen atom at the N3 position is generally more nucleophilic, facilitating selective methylation.

Biological Activity Profile of Related Analogs

While the specific N3-methyl derivative is not extensively documented, significant research on derivatives of the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione core provides a strong basis for predicting its biological activities.

Anticancer Activity

The most prominent activity associated with this scaffold is its cytotoxicity against various cancer cell lines.[11][12]

-

Cytotoxicity Screening: In a study by Kuran et al., derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione were synthesized and evaluated for cytotoxic properties against human leukemia (K562) and cervix carcinoma (HeLa) cell lines.[2] While the specific derivatives tested (N,N'-dialkylamines) showed only limited toxicity with IC50 values in the range of 100 to 400 µM, this study confirms the scaffold as a platform for developing cytotoxic agents.[2] Other studies on the broader quinazoline-2,4(1H,3H)-dione class have identified compounds with potent, low micromolar activity against a panel of 60 human tumor cell lines.[11]

-

Mechanism of Action - Kinase Inhibition: The quinazolinedione scaffold is a known hinge-binding motif for many protein kinases. Derivatives have been specifically designed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor angiogenesis, proliferation, and metastasis.[7] Compounds bearing the quinazoline-2,4(1H,3H)-dione core have demonstrated potent dual inhibitory activity in the nanomolar range.[7] It is plausible that the 6,7-dimethoxy-3-methyl derivative could engage with similar kinase targets.

Table 1: Cytotoxicity of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N,N'-bis(diethylaminoethyl) derivative | K562 (Leukemia) | 100 - 400 µM | [2] |

| N,N'-bis(diethylaminoethyl) derivative | HUVEC (Normal) | 100 - 400 µM | [2] |

| N,N'-bis(dimethylaminopropyl) derivative | K562 (Leukemia) | > 100 µM | [2] |

| N,N'-bis(dimethylaminopropyl) derivative | HeLa (Cervix Carcinoma) | > 100 µM |[2] |

Antimicrobial Activity

The quinazoline core is often explored for antimicrobial properties.[2] However, in the specific case of N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a study found them to be inactive against Staphylococcus aureus, Escherichia coli, and Candida albicans, even at high concentrations.[2] This suggests that while the broader quinazoline class has antimicrobial potential, this specific substitution pattern may not be optimal for this indication and that activity is highly dependent on the nature of the substituents.[2]

Structure-Activity Relationships (SAR) and Inferences

Analysis of the broader quinazoline-2,4(1H,3H)-dione class provides valuable SAR insights that can be applied to the target molecule.[1][11]

-

N1 and N3 Positions: Substitutions at the N1 and N3 positions are critical for modulating activity. Small alkyl groups, such as the methyl group at N3, can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. However, larger or more complex substituents at these positions are often used to target specific pockets in an enzyme's active site.[1]

-

Benzene Ring Substitutions: The 6,7-dimethoxy groups are known to be favorable for cytotoxic activity.[8] Further modifications, such as adding chloro- or phenethyl- groups at other positions, have been shown to produce highly potent antitumor compounds.[11]

Based on this, it is reasonable to infer that 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione likely possesses cytotoxic properties. The N3-methyl group is a conservative modification that should not abolish the inherent activity of the 6,7-dimethoxy core. Its precise potency and target profile, however, can only be determined through empirical testing.

Key Experimental Protocol: In Vitro Cytotoxicity Evaluation

To validate the predicted anticancer activity, a standard MTT assay is the primary method of choice. This protocol provides a robust, colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay for Cell Viability

-

Cell Culture: Plate human cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione) in DMSO and then dilute further in cell culture medium. The final DMSO concentration should not exceed 0.5-1%. Add the diluted compounds to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione molecule belongs to a class of compounds with immense therapeutic potential, particularly in oncology. Based on extensive data from related analogs, it is strongly hypothesized to possess cytotoxic activity. The 6,7-dimethoxy substitution is a known driver of anticancer effects, and the N3-methyl group is a subtle modification likely to maintain or slightly modulate this activity while potentially improving drug-like properties.

Future research should focus on the empirical validation of this compound's biological profile. A systematic screening against a diverse panel of cancer cell lines is a critical first step. Should significant activity be confirmed, subsequent studies should aim to identify its specific molecular target(s) through kinase profiling assays, cellular thermal shift assays (CETSA), or affinity chromatography. Elucidating its mechanism of action will be paramount for its potential development as a novel therapeutic agent.

References

- An insight into the therapeutic potential of quinazoline deriv

- Pharmacological effect of quinazoline-2,4(1H,3H)

- Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PMC - PubMed Central. (URL: )

- Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. (URL: )

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

- Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects. (URL: )

- Quinazoline-2,4(1H,3H)-diones inhibit the growth of multiple human tumor cell lines. (URL: )

-

Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Request PDF. ResearchGate. (URL: [Link])

- Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

- 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. (URL: )

-

The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy | Request PDF. ResearchGate. (URL: [Link])

- Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine deriv

-

Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC - PubMed Central. (URL: [Link])

-

Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review | Request PDF. ResearchGate. (URL: [Link])

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects | Journalasjt [journalajst.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione , providing a detailed examination of its probable mechanism of action. While direct, comprehensive studies on this exact molecule are limited, a robust mechanistic hypothesis can be constructed by synthesizing the extensive research conducted on its close analogs. This document posits that 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione likely functions as a dual inhibitor of two critical oncology targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . This guide will deconstruct this proposed mechanism, analyze the structure-activity relationships that support it, and provide detailed experimental protocols for its validation.

The Pharmacological Landscape of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline core is a cornerstone of modern drug discovery, recognized for its ability to interact with a wide range of biological targets. The oxidized quinazoline-2,4(1H,3H)-dione variant, in particular, has been the subject of intensive investigation, yielding compounds with a rich spectrum of therapeutic potential.[1][4][5] This versatility makes it an attractive starting point for developing novel therapeutic agents.

The diverse biological activities reported for derivatives of the quinazoline-2,4(1H,3H)-dione scaffold are summarized below.

| Pharmacological Activity | Key Molecular Target(s) / Pathway | Reference |

| Anticancer | PARP-1/2, VEGFR-2, c-Met, Wnt Signaling | [3][6][7][8] |

| Antimicrobial | Bacterial Gyrase, DNA Topoisomerase IV | [1] |

| Anti-inflammatory | Nitric Oxide (NO) Synthesis, IL-6 Secretion | |

| Antihypertensive | Adrenergic Receptors | [5] |

| Anticonvulsant | Ion Channels / CNS Receptors | [1] |

| Antiviral (Anti-HIV) | Viral Enzymes | [2] |

This broad activity profile underscores the scaffold's utility and suggests that specific substitutions, such as the 6,7-dimethoxy and N3-methyl groups on our topic compound, are critical for refining its selectivity and potency toward specific targets.

Inferred Primary Mechanism of Action: Dual Inhibition of PARP-1 and VEGFR-2

Based on extensive evidence from closely related analogs, the most probable and potent mechanism of action for 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is the dual inhibition of PARP-1 and VEGFR-2. This dual-pronged attack disrupts two distinct but complementary pathways essential for tumor growth and survival: DNA repair and angiogenesis.

Target Rationale: PARP-1 in DNA Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[9] Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[9] This PARylation event recruits other DNA repair factors to the site of damage.

In many cancers, other DNA repair pathways, like homologous recombination (HR), are deficient (e.g., in BRCA1/2 mutated cancers). In these cases, the cancer cells become heavily reliant on PARP-1-mediated repair for survival. Inhibition of PARP-1 in these HR-deficient cells leads to the accumulation of unrepaired single-strand breaks, which collapse into cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[10] Quinazoline-2,4(1H,3H)-dione derivatives have been identified as highly potent PARP-1/2 inhibitors, with IC50 values in the nanomolar range.[7][8]

Target Rationale: VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[11] The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades (e.g., PLCγ-PKC-MAPK) that lead to endothelial cell proliferation, migration, and survival.[11] Tumors require a dedicated blood supply to grow beyond a few millimeters, making angiogenesis a critical process for tumor progression and metastasis.

The quinazoline scaffold is a well-established "hinge-binding moiety" that can effectively occupy the ATP-binding pocket of various kinases, including VEGFR-2.[12][13] By competitively blocking the binding of ATP, inhibitors prevent the kinase from phosphorylating its substrates, thereby shutting down the pro-angiogenic signaling cascade.[12] Numerous quinazoline-based molecules, including FDA-approved drugs, function as potent VEGFR-2 inhibitors.[13]

The Synergistic Effect of Dual Inhibition

The proposed dual-target mechanism suggests a powerful synergistic antitumor effect. By simultaneously inhibiting PARP-1 and VEGFR-2, 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione can both induce direct cancer cell death via synthetic lethality and starve the tumor of the blood supply it needs to grow and metastasize.

Structure-Activity Relationship (SAR) Analysis

The chemical structure of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione contains key features that are consistent with potent PARP-1 and VEGFR-2 inhibitors found in the literature.

-

Quinazoline-2,4(1H,3H)-dione Core: This bicyclic system serves as the primary scaffold. Its rigid structure correctly orients the functional groups for target engagement. For kinases like VEGFR-2, it acts as an excellent hinge-binding element, occupying the adenine pocket.[12][14] For PARP-1, the dione component is crucial for interactions within the nicotinamide binding site.

-

6,7-Dimethoxy Groups: Electron-donating groups at the 6 and 7 positions of the quinazoline ring are a common feature in highly potent tyrosine kinase inhibitors, such as the EGFR inhibitor PD 153035.[15] These groups can enhance binding affinity through favorable interactions with the protein and can also improve the pharmacokinetic properties of the molecule.

-

N3-Methyl Group: Alkylation at the N1 or N3 positions is a common synthetic strategy. The N3-methyl group can serve to modulate solubility and may occupy a small hydrophobic pocket within the target's active site, further enhancing potency.

The following table presents IC50 data for representative quinazoline-2,4(1H,3H)-dione derivatives from the literature, highlighting the scaffold's potency against the proposed targets.

| Compound Class | Target | IC50 Range (nM) | Reference |

| 3-Aminopyrrolidine Derivatives | PARP-1 | 1 - 10 | [8] |

| 3-Aminopyrrolidine Derivatives | PARP-2 | 10 - 100 | [8] |

| N-Substituted Piperizinone Derivatives | PARP-1 | 2.39 - 17.05 | [7] |

| N-Substituted Piperizinone Derivatives | PARP-2 | 0.38 - 6.75 | [7] |

| 3-Substituted N-Acylhydrazone Derivatives | VEGFR-2 | 52 - 84 | [6] |

| 3-Phenyl Derivatives with Thiourea Moiety | VEGFR-2 | 83 | [14] |

| 3-Phenyl Derivatives with Thiourea Moiety | c-Met | 48 | [14] |

Key Experimental Protocols for Mechanistic Validation

To validate the proposed dual-inhibitory mechanism, a series of well-defined in vitro and cellular assays are required. The following protocols are designed to be self-validating systems, providing clear, quantifiable endpoints.

Protocol 1: In Vitro PARP-1 Inhibition Assay

This protocol describes a homogenous, chemiluminescent assay to determine the IC50 value of the test compound against recombinant human PARP-1.

Rationale: This assay directly measures the enzymatic activity of PARP-1 by quantifying the amount of NAD+ consumed during the auto-PARylation reaction. A decrease in signal indicates inhibition of the enzyme.

Step-by-Step Methodology:

-

Compound Plating:

-

Prepare a serial dilution of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione in 100% DMSO, typically starting at 1 mM.

-

Using an acoustic liquid handler, dispense 50 nL of the compound dilutions into a 384-well white microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

-

Enzyme and Substrate Addition:

-

Prepare a PARP-1 enzyme/activated DNA mix in assay buffer.

-

Dispense 5 µL of this mix into each well.

-

Causality: Pre-incubating the compound with the enzyme allows for inhibitor binding to occur before the reaction is initiated.

-

-

Reaction Initiation:

-

Prepare a solution of biotinylated NAD+ in assay buffer.

-

Add 5 µL of the NAD+ solution to each well to start the reaction. Final volume is 10 µL.

-

-

Reaction Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a stop/detection mix containing Streptavidin-coated donor beads and Anti-His-coated acceptor beads in detection buffer.

-

Add 10 µL of this mix to each well.

-

Causality: The biotinylated PAR polymer formed on the His-tagged PARP-1 enzyme will bring the donor and acceptor beads into proximity, generating a signal. The inhibitor prevents this formation.

-

-

Final Incubation:

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Read the plate on a suitable plate reader (e.g., PerkinElmer EnVision) using an AlphaScreen protocol.

-

Calculate percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value against recombinant human VEGFR-2 kinase.

Rationale: This assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase. Inhibition of the kinase results in a lower level of substrate phosphorylation, which is detected as a change in the FRET signal.

Step-by-Step Methodology:

-

Compound Plating:

-

Perform serial dilutions and plate the test compound as described in Protocol 4.1.

-

-

Kinase Reaction:

-

Add 2.5 µL of a solution containing the ULight™-poly-GT substrate and ATP to each well.

-

Add 2.5 µL of VEGFR-2 enzyme solution to initiate the reaction.

-

Causality: The compound competes with ATP for the binding site on the VEGFR-2 enzyme.

-

-

Reaction Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of a stop/detection solution containing EDTA and a Europium-labeled anti-phosphotyrosine antibody (e.g., PT66).

-

Causality: EDTA chelates Mg2+, stopping the enzymatic reaction. The antibody binds specifically to the phosphorylated substrate, bringing the Europium donor and ULight acceptor into proximity for FRET.

-

-

Final Incubation:

-

Incubate at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring emissions at 665 nm and 615 nm.

-

Calculate the FRET ratio and percent inhibition, then fit the data to determine the IC50 value.

-

Synthesis and Characterization

The synthesis of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is achievable through established chemical routes. The core scaffold is typically prepared first, followed by methylation.

Representative Synthetic Scheme:

-

Formation of the Scaffold: The parent compound, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid. This involves esterification, followed by catalytic hydrogenation to form 4,5-dimethoxy-2-methyl anthranilate, and finally, cyclization with an agent like potassium cyanate or urea.[16]

-

N3-Methylation: The final methylation step can be achieved by reacting the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione scaffold with a methylating agent such as methyl iodide in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent like DMF.[1]

Final product characterization would be performed using standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion and Future Directions

The available evidence strongly suggests that 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione functions as a dual inhibitor of PARP-1 and VEGFR-2. This proposed mechanism is grounded in the well-documented activities of the quinazoline-2,4(1H,3H)-dione scaffold and the known contributions of its structural motifs. The dual-target activity presents a compelling synergistic strategy for cancer therapy, capable of simultaneously inducing DNA damage-mediated cell death and inhibiting tumor angiogenesis.

To definitively confirm this mechanism, the following future work is recommended:

-

Direct Enzymatic and Cellular Assays: Perform the protocols outlined in this guide to obtain quantitative IC50 values for the specific compound against both PARP-1 and VEGFR-2, as well as in relevant cancer cell lines (e.g., BRCA-deficient breast cancer lines).

-

Co-crystallization Studies: Obtaining an X-ray crystal structure of the compound bound to either PARP-1 or VEGFR-2 would provide definitive proof of its binding mode and key molecular interactions.

-

In Vivo Efficacy Studies: Evaluate the compound's antitumor activity in xenograft models to confirm that the in vitro potency translates to a therapeutic effect in a living system.

This guide provides a comprehensive, evidence-based framework for understanding and validating the mechanism of action of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, paving the way for its further development as a potential therapeutic agent.

References

- Kuran, B., et al. (2015). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 72(4), 695-701.

- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Journal of Chemistry, 2022, 1-11.

- Abdel-Gawad, N. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4289.

- Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica — Drug Research, 72(4), 695-701.

- Zhang, J. (1996). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

- Wang, J., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095–14115.

- Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3887–3906.

- Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. European Journal of Medicinal Chemistry, 143, 1144-1157.

- Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Request PDF.

- Break, L. M., & Hijazi, A. A. (2023). Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects. International Journal of Research - GRANTHAALAYAH, 11(10), 1-10.

- Abdel-Gawad, N. M., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18671.

- Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(10), 1645–1650.

-

El-Gamal, K. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11370.

- Singh, A., et al. (2023). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity, 27(6), 2393–2415.

- Kumar, A., et al. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Current Medicinal Chemistry, 30.

- Wang, J., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115.

- Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3887-3906.

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 10. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

A Technical Guide to Identifying the Biological Targets of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the systematic identification and validation of potential biological targets for the small molecule 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione. This guide eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will proceed from broad, structure-based hypotheses to unbiased proteome-wide screening, and finally to specific, cell-based target validation and pathway analysis.

Introduction: The Quinazoline Scaffold and the Mandate for Target Deconvolution

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1] Derivatives of quinazoline and its oxidized form, quinazolin-4-one, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] Notably, the 4-anilinoquinazoline core is central to several clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[3][4][5]

The specific compound, 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, belongs to the quinazoline-2,4-dione family. While this family is known to possess broad biological potential, including antimicrobial and anticancer properties, the precise molecular targets often remain elusive.[6][7] Early studies on some 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives showed limited antimicrobial or cytotoxic efficacy, highlighting that structural modifications are key and that the primary targets may lie beyond these initial screens.[2]

The critical first step in advancing any bioactive small molecule from a "hit" to a viable therapeutic lead is the unambiguous identification of its molecular target(s). Understanding the mechanism of action is paramount for rational drug design, predicting potential toxicities, and patient stratification.[8] This guide outlines an integrated, multi-pronged strategy to systematically deconvolve the biological targets of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, grounded in established and cutting-edge methodologies.

Hypothesis-Driven Target Exploration: Learning from a Privileged Scaffold

Before embarking on resource-intensive proteomic screens, a logical starting point is to form educated hypotheses based on the compound's structural features. This in silico and rationale-based approach allows for the prioritization of potential target classes.[9]

Putative Target Class 1: Protein Kinases

Causality: The quinazoline core is a well-validated bioisostere for the purine ring of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of many protein kinases. The 6,7-dimethoxy substitution pattern is also present in numerous known kinase inhibitors. This strong structural precedent makes the human kinome a primary area of investigation. Prominent members of this class that are known to be targeted by quinazolines include EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10]

Experimental Approach: Molecular Docking & Kinome Profiling

-

Molecular Docking: Computationally dock 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione into the crystal structures of the ATP-binding pockets of key kinases (e.g., EGFR, VEGFR-2, HER2, c-Met). This will provide an initial assessment of binding feasibility and predict potential binding poses and key residue interactions.[11]

-

Kinome Profiling: The most direct way to test this hypothesis is to submit the compound to a commercial kinome profiling service.[12][13] These services screen the compound against a large panel of hundreds of kinases, providing a comprehensive overview of its potency and selectivity.[14][15] This single experiment can rapidly confirm or refute the kinase inhibitor hypothesis and identify the most sensitive targets.

Putative Target Class 2: Phosphodiesterases (PDEs)

Causality: Cyclic nucleotide phosphodiesterases (PDEs) are critical enzymes that regulate intracellular signaling by hydrolyzing cAMP and cGMP.[16] Various quinazoline derivatives have been successfully developed as potent inhibitors of several PDE families, including PDE1, PDE7, and PDE10A, for applications in cardiovascular and inflammatory diseases.[17][18][19] The heterocyclic nature of the quinazoline-2,4-dione core makes it a plausible candidate for binding within the PDE active site.

Experimental Approach: In Vitro PDE Panel Screening Similar to kinome profiling, the compound should be evaluated against a panel of recombinant PDE enzymes. This will determine if it exhibits inhibitory activity against any specific PDE isoforms and provide quantitative IC50 values to guide further investigation.

Putative Target Class 3: Bacterial DNA Gyrase and Topoisomerase IV

Causality: Certain quinazoline-2,4-dione derivatives have been designed as fluoroquinolone mimics, targeting bacterial DNA gyrase and topoisomerase IV.[7][20] These essential enzymes control DNA topology and are validated antibacterial targets. Although initial studies on similar compounds showed weak activity, this remains a potential, albeit less likely, target class that could be explored if other avenues are exhausted.[2]

Unbiased Proteome-Wide Target Identification

While hypothesis-driven approaches are valuable, they are inherently biased by existing knowledge. To uncover novel or unexpected targets, unbiased methods that survey the entire proteome are essential.[21][22] These techniques identify direct physical interactions between the small molecule and its protein targets.

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: This classic "fishing" experiment uses an immobilized version of the small molecule as bait to capture its binding partners from a complex protein mixture, such as a cell lysate.[8][23] The captured proteins are then eluted and identified by high-resolution mass spectrometry.[24]

View Detailed Step-by-Step Protocol for AC-MS

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Synthesis of Affinity Probe:

-

Synthesize an analog of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione that incorporates a linker arm with a reactive group (e.g., a terminal alkyne or amine) at a position determined not to be critical for anticipated binding. The N1 position is a common site for linker attachment.

-

Causality: The linker is essential for covalent attachment to the chromatography resin. Its position must be chosen carefully to avoid sterically hindering the interaction with the target protein.

-

-

Immobilization of the Probe:

-

Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose or Azide-agarose for click chemistry).

-

Thoroughly wash the resin to remove any non-covalently bound probe. Prepare a control resin that has been treated with the linker alone or is simply blocked (e.g., with ethanolamine) to identify non-specific binders.

-

Causality: Covalent immobilization ensures the bait is not lost during the experiment. The control resin is critical for distinguishing true binding partners from proteins that non-specifically adhere to the resin matrix or linker.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line for which a phenotypic effect is observed) to ~80-90% confluency.

-

Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA or Bradford assay.

-

Causality: A native protein conformation is required for the binding interaction. Protease inhibitors prevent the degradation of potential targets.

-

-

Affinity Capture:

-

Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-coupled resin and the control resin in parallel at 4°C for 2-4 hours with gentle rotation.

-

Causality: Low temperature helps maintain protein stability and integrity during the incubation period.

-

-

Washing:

-

Pack the resin into a column or use spin columns. Wash extensively with lysis buffer containing a slightly increased detergent concentration to remove non-specifically bound proteins.

-